HPK1 Degradation Potency (DC50) in Primary Human Immune Cells
PROTAC HPK1 Degrader-2 exhibits a DC50 of 23 nM for HPK1 degradation in human PBMCs [1]. This potency positions it as a moderate-activity degrader relative to more recently optimized PROTACs; for example, compound D02 achieves a DC50 of 3.07 ± 1.81 nM in Jurkat cells (a T-cell leukemia line) with a Dmax of 98.33% [2], while compound C3 demonstrates a DC50 of 21.26 nM in the same Jurkat cell model [3].
| Evidence Dimension | HPK1 degradation half-maximal concentration (DC50) |
|---|---|
| Target Compound Data | 23 nM (human PBMC) |
| Comparator Or Baseline | D02: 3.07 ± 1.81 nM (Jurkat cells); C3: 21.26 nM (Jurkat cells); B1: 1.8 nM (unspecified cell line) |
| Quantified Difference | Target compound DC50 is ~7.5-fold higher (less potent) than D02 and ~1.1-fold higher than C3 |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) for target compound; Jurkat T-cell leukemia line for comparators |
Why This Matters
Potency in primary human immune cells (PBMCs) is a more physiologically relevant benchmark than immortalized cell lines for predicting translational potential in immunotherapy research.
- [1] PeptideDB. PROTAC HPK1 Degrader-2 (CAS: 2893885-31-7) Product Database Entry. Accessed 2026. View Source
- [2] Zhang Z, et al. Design, synthesis, and pharmacological evaluation of novel isoindoline-based HPK1 degraders. Eur J Med Chem. 2025; 281: 117108. View Source
- [3] Wang M, et al. Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy. J Med Chem. 2024; 67(16): 13852-13878. View Source
